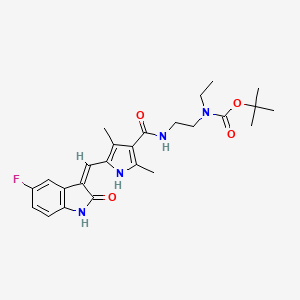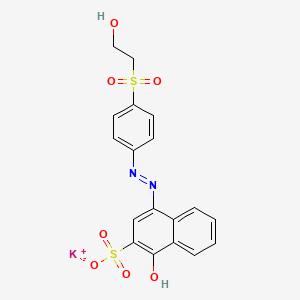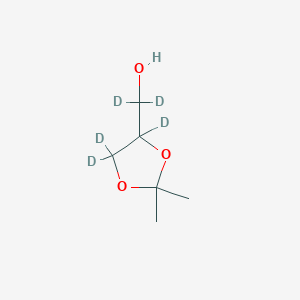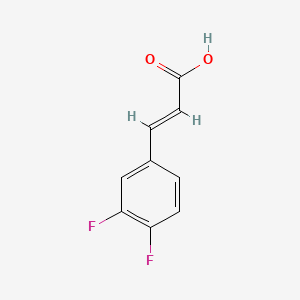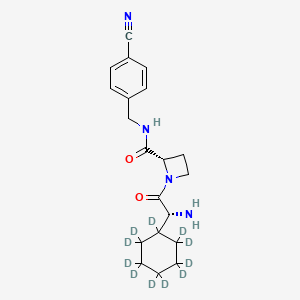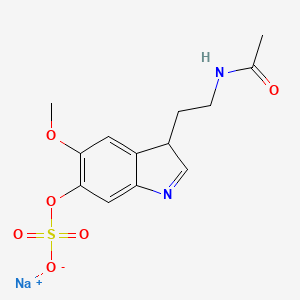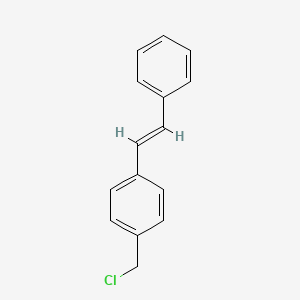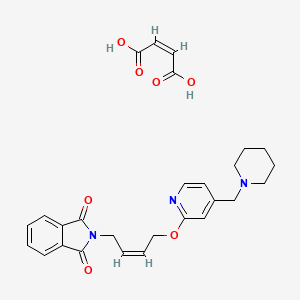
(S)-Carisbamate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Carisbamate-d4 is a deuterated form of (S)-Carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the molecular structure of (S)-Carisbamate. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Utilizing deuterated starting materials in the synthesis process to ensure the incorporation of deuterium atoms in the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium in the presence of deuterated solvents.
Purification Techniques: Employing advanced purification methods such as chromatography to isolate and purify the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Carisbamate-d4 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Carisbamate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules to understand reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain.
Industry: Utilized in the development of deuterium-enriched pharmaceuticals to enhance drug stability and efficacy.
Mecanismo De Acción
The mechanism of action of (S)-Carisbamate-d4 involves its interaction with specific molecular targets and pathways in the body. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to prolonged therapeutic effects. The exact molecular targets and pathways may include ion channels and neurotransmitter receptors involved in neurological functions.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: (S)-Carisbamate-d4 can be compared with other deuterated and non-deuterated analogs to highlight its uniqueness. Similar compounds include:
(S)-Carisbamate: The non-deuterated form, which may have different pharmacokinetic properties.
Deuterated Anticonvulsants: Other deuterated compounds used in the treatment of neurological disorders.
Uniqueness: The incorporation of deuterium atoms in this compound can lead to improved metabolic stability and reduced side effects compared to its non-deuterated counterpart. This makes it a valuable compound in both research and therapeutic applications.
Propiedades
Número CAS |
1292841-50-9 |
|---|---|
Fórmula molecular |
C₉H₆D₄ClNO₃ |
Peso molecular |
219.66 |
Sinónimos |
(1S)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate; JNJ 10234094-d4; RWJ 333369-d4; YKP 509-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


